molecular formula C27H21Cl4NS2 B14430259 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine CAS No. 79332-40-4

2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine

Cat. No.: B14430259
CAS No.: 79332-40-4
M. Wt: 565.4 g/mol
InChI Key: FWJJQPFMUVSTAC-UHFFFAOYSA-N
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Description

2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine is a complex organic compound known for its unique chemical structure and properties. It features two 3,5-dichloro-2-(phenylthio)phenyl groups attached to a propylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine typically involves multiple steps, including halogenation, thiolation, and amination reactions. One common synthetic route starts with the halogenation of phenyl rings to introduce chlorine atoms at the 3 and 5 positions. This is followed by the thiolation of the halogenated phenyl rings to attach phenylthio groups. Finally, the propylamine backbone is introduced through an amination reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

79332-40-4

Molecular Formula

C27H21Cl4NS2

Molecular Weight

565.4 g/mol

IUPAC Name

2,3-bis(3,5-dichloro-2-phenylsulfanylphenyl)propan-1-amine

InChI

InChI=1S/C27H21Cl4NS2/c28-19-12-17(26(24(30)14-19)33-21-7-3-1-4-8-21)11-18(16-32)23-13-20(29)15-25(31)27(23)34-22-9-5-2-6-10-22/h1-10,12-15,18H,11,16,32H2

InChI Key

FWJJQPFMUVSTAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(CN)C3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C4

Origin of Product

United States

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